molecular formula C17H22N2O5 B4400880 ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate

ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate

Cat. No. B4400880
M. Wt: 334.4 g/mol
InChI Key: AYEHDAAHOBLTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has been gaining attention in the field of scientific research. It is a piperazine derivative that has been synthesized for its potential use as a pharmacological agent. EPPC has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate is not fully understood. However, it has been shown to interact with the serotonin transporter and the gamma-aminobutyric acid (GABA) receptor. This compound has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in mood regulation. This compound has also been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that is involved in anxiety regulation.
Biochemical and Physiological Effects:
This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. The compound has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in mood regulation. This compound has also been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that is involved in anxiety regulation. This compound has been shown to have a low toxicity profile and is well tolerated in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate has several advantages for lab experiments. It has a high purity and high yield synthesis method, which makes it easy to obtain in large quantities. This compound has also been shown to have a low toxicity profile and is well tolerated in animal models. However, this compound has several limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. This compound is also a relatively new compound, and more research is needed to fully understand its potential as a pharmacological agent.

Future Directions

There are several future directions for research on ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate. One direction is to study its potential as a treatment for depression and anxiety disorders. This compound has been shown to have a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. Another direction is to study its potential as an anticonvulsant agent. This compound has been shown to have anticonvulsant properties in animal models. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential as a pharmacological agent.

Scientific Research Applications

Ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate has been studied for its potential use as a pharmacological agent. It has been shown to have anticonvulsant and anxiolytic properties in animal models. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders. The compound has been shown to have a high affinity for the serotonin transporter, which is a target for many antidepressant drugs.

properties

IUPAC Name

ethyl 4-(4-propanoyloxybenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-3-15(20)24-14-7-5-13(6-8-14)16(21)18-9-11-19(12-10-18)17(22)23-4-2/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEHDAAHOBLTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[4-(propionyloxy)benzoyl]-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.